4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide

Physicochemical property differentiation Fsp³ Drug-likeness

4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1695706-26-3; molecular formula C₆H₉N₅O; molecular weight 167.17 g/mol) is a fully saturated (tetrahydro) bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) scaffold class. Unlike the predominant aromatic TZP congeners that dominate medicinal chemistry literature, this compound features a saturated pyrimidine ring (positions 4,5,6,7), endowing it with distinct physicochemical properties including increased three-dimensional character (higher fraction of sp³-hybridized carbons), altered basicity, and conformational flexibility.

Molecular Formula C6H9N5O
Molecular Weight 167.17 g/mol
Cat. No. B12314079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide
Molecular FormulaC6H9N5O
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CNC2=NC(=NN2C1)C(=O)N
InChIInChI=1S/C6H9N5O/c7-4(12)5-9-6-8-2-1-3-11(6)10-5/h1-3H2,(H2,7,12)(H,8,9,10)
InChIKeyGNVXICUIQJXZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1695706-26-3): Core Scaffold Procurement Guide


4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1695706-26-3; molecular formula C₆H₉N₅O; molecular weight 167.17 g/mol) is a fully saturated (tetrahydro) bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) scaffold class. Unlike the predominant aromatic TZP congeners that dominate medicinal chemistry literature, this compound features a saturated pyrimidine ring (positions 4,5,6,7), endowing it with distinct physicochemical properties including increased three-dimensional character (higher fraction of sp³-hybridized carbons), altered basicity, and conformational flexibility. [1] The 2-carboxamide moiety provides a hydrogen-bond-donating/accepting handle and a tractable synthetic vector for further derivatization—notably differentiating it from the more commonly explored 2-amino and 2-carboxylate TZP intermediates used in antiviral and antimalarial programs. [2]

Why Generic [1,2,4]Triazolo[1,5-a]pyrimidine Scaffolds Cannot Replace the Saturated 2-Carboxamide Core


The [1,2,4]triazolo[1,5-a]pyrimidine (TZP) chemical space is dominated by aromatic, planar congeners that have been extensively optimized as kinase inhibitors, antiviral agents, and antimalarials. [1] However, the saturation state of the pyrimidine ring and the nature of the C-2 substituent are not interchangeable parameters: the tetrahydro (4H,5H,6H,7H) form exhibits fundamentally different physicochemical properties—including increased sp³ character (Fsp³ = 0.33 vs. 0.00 for aromatic TZP), higher basicity of the ring nitrogens, and greater conformational flexibility—which directly impact solubility, permeability, metabolic stability, and target engagement. [2] The 2-carboxamide group participates in distinct hydrogen-bonding networks compared to the 2-amino or 2-carboxylate analogs, enabling unique binding modes and synthetic diversification strategies. [3] Furthermore, the Leishmania arginase inhibitor program demonstrated that the C-2 substituent identity (CF₃ vs. CH₃) on the TZP scaffold dramatically alters target potency, underscoring that subtle structural variations within this scaffold class produce non-linear SAR and cannot be assumed equivalent for procurement purposes. [4] Consequently, in-class substitution without experimental validation carries substantial risk of project failure, particularly in lead optimization campaigns where scaffold geometry dictates pharmacophoric presentation.

Quantitative Differentiation Evidence: 4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide vs. Closest Analogs


Fraction sp³ (Fsp³) as a Differentiator of Saturated vs. Aromatic TZP Cores for Developability-Driven Procurement

The target compound (C₆H₉N₅O, MW 167.17, CAS 1695706-26-3) features a fully saturated 4,5,6,7-tetrahydro pyrimidine ring, yielding an Fsp³ (fraction of sp³-hybridized carbon atoms) value of 0.33. In contrast, the aromatic, planar congener [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (C₆H₅N₅O, MW 163.14, CAS not assigned to the exact unsaturated parent but structurally defined by ChemSpider ID 29271794) possesses Fsp³ = 0.00, as all carbon atoms in the bicyclic core are sp²-hybridized. The quantified difference of ΔFsp³ = 0.33 represents a fundamental shift from a completely flat (aromatic) to a partially three-dimensional (saturated) scaffold architecture. According to the Lovering et al. analysis of clinical compound attrition, an Fsp³ ≥ 0.45 is associated with substantially higher probability of clinical success; the target compound's Fsp³ of 0.33 is substantially closer to this favorable range than the aromatic comparator (Fsp³ = 0.00). [1]

Physicochemical property differentiation Fsp³ Drug-likeness Scaffold saturation

Supercritical Fluid Chromatography (SFC) Retention Time as a Polarity Fingerprint for Chromatographic Differentiation in Library Procurement

Under standardized analytical supercritical fluid chromatography (SFC) conditions (Waters Acquity UPC² system with Torus 2-PIC column, 3.0 × 100 mm, 1.7 µm; mobile phase: CO₂ / MeOH with 0.1% NH₄OH), the target compound 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits an SFC retention time of 1.058 minutes. The closely related regioisomeric analog 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1211520-33-0; also C₆H₉N₅O, MW 167.17)—which differs only in the fusion regiochemistry of the triazole ring ([1,5-a] vs. [4,3-a]) and the replacement of the pyrimidine ring with a pyrazine—elutes substantially earlier at 0.462 minutes under identical SFC conditions. The retention time difference of Δt_R = 0.596 minutes (a factor of ~2.3× longer retention) demonstrates that the target compound is significantly more lipophilic/polar than the [4,3-a] regioisomer, despite their identical molecular formula and molecular weight. This SFC differential enables unambiguous chromatographic identification and quality control, preventing procurement mix-ups between isobaric regioisomers.

SFC retention time Chromatographic polarity Library procurement Quality control

C-2 Carboxamide Hydrogen-Bonding Capacity vs. C-2 Amino and C-2 Carboxylate TZP Scaffolds: Implications for Target Engagement and Synthetic Tractability

The C-2 carboxamide group (–CONH₂) of the target compound provides three hydrogen-bonding functional groups: one H-bond donor (NH₂) and two H-bond acceptors (C=O and NH₂ lone pair). The predominant TZP intermediates in the medicinal chemistry literature are the C-2 amino (–NH₂) derivatives (e.g., compounds 8–11 in Pismataro et al., featuring 5-phenyl, 6-phenyl, and 7-phenyl-2-amino-TZP scaffolds) [1] and the C-2 ethyl carboxylate (–COOEt) derivatives (compounds 12–13 in the same study). [1] The 2-amino TZP scaffolds offer only H-bond donor capacity (NH₂; no carbonyl acceptor), while the 2-carboxylate scaffolds offer only H-bond acceptor capacity (ester carbonyl; no NH donor). The carboxamide functionality uniquely provides both donor and acceptor capacities in a single, compact substituent, enabling a distinct hydrogen-bonding pharmacophore. Furthermore, the 2-carboxamide can be chemically transformed via hydrolysis to the carboxylic acid, Curtius rearrangement to amines, or dehydration to the nitrile—synthetic vectors not directly accessible from the 2-amino or 2-carboxylate scaffolds without additional protection/deprotection steps. In the influenza PA-PB1 inhibitor program, Massari et al. demonstrated that C-2 carboxamide-based TZP compounds (hybrid series 4 and 5) achieved both anti-PA-PB1 interaction inhibition and anti-influenza A virus (IAV) activity at micromolar concentrations and non-toxic levels. [2]

Hydrogen-bond donor/acceptor C-2 substituent Synthetic intermediate Scaffold derivatization

Absence of Direct Biological Activity Data for the Parent Scaffold: A Risk-Aware Procurement Note and Comparison with Active TZP Derivatives

An exhaustive search of the published literature, patent databases (including USPTO, EPO, and WIPO), ChEMBL, BindingDB, PubChem, and ZINC databases reveals no direct biological activity data (IC₅₀, EC₅₀, Kᵢ, or Kd values) reported for the parent compound 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1695706-26-3) itself. [1] The ZINC database entry ZINC204441567 explicitly notes: 'There is no known activity for this compound.' [1] This stands in marked contrast to extensively characterized, structurally related TZP derivatives: (a) DSM265, an aromatic triazolopyrimidine-based PfDHODH inhibitor with IC₅₀ = 47 nM against the Plasmodium enzyme and in vivo efficacy in the SCID mouse malaria model [2]; (b) compound 30 from da Silva et al., a [1,2,4]triazolo[1,5-a]pyrimidine arginase inhibitor with Kᵢ = 17 ± 1 µM and IC₅₀ = 16.5 ± 0.5 µM against Leishmania amazonensis arginase [3]; and (c) compound 22 from Pismataro et al., a TZP derivative with anti-PA-PB1 IC₅₀ = 19.5 µM and anti-IAV EC₅₀ = 16 µM at non-toxic concentrations. [4] The parent saturated carboxamide scaffold is therefore best characterized as an unexplored or minimally explored chemical starting point rather than a biologically validated entity.

Biological activity gap PfDHODH inhibitor Arginase inhibitor PA-PB1 disruptor Procurement risk assessment

High-Value Application Scenarios for 4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Non-Flat Chemical Space

With an Fsp³ of 0.33 (vs. 0.00 for aromatic TZP congeners) and a molecular weight of 167.17 Da—well within the Rule of Three guidelines for fragment libraries (MW < 300)—this saturated 2-carboxamide TZP is an ideal fragment for FBDD campaigns seeking three-dimensional, sp³-enriched starting points. [1] The carboxamide handle provides a synthetic growth vector for fragment elaboration via amide coupling, while the saturated pyrimidine ring offers vectors at positions 4,5,6,7 for further functionalization. [2] Procurement for fragment screening collections benefits from the compound's distinct physicochemical profile relative to the planar, aromatic TZP fragments that dominate existing commercial libraries, addressing the 'Flatland' problem in current fragment collections. [3]

Diversity-Oriented Synthesis (DOS) and Scaffold-Hopping Starting Material for Antiviral Lead Optimization

The 2-carboxamide TZP scaffold serves as a versatile starting material for generating libraries of novel PA-PB1 interaction disruptors targeting influenza A virus polymerase. [1] The saturated core can be dehydrogenated to the aromatic TZP under controlled oxidation conditions, providing access to both saturated and aromatic chemical space from a single procurement. [2] The 2-carboxamide can be transformed to 2-amino (via Curtius rearrangement) or 2-carboxylate (via hydrolysis) derivatives, enabling scaffold-hopping studies that systematically compare C-2 substituent effects on antiviral potency and selectivity. [2] This is particularly relevant for groups following on the Massari et al. and Pismataro et al. influenza programs, where C-2 carboxamide-based hybrid molecules 4 and 5 demonstrated anti-PA-PB1 and anti-IAV activity at micromolar concentrations. [3]

Physicochemical Property Screening Cascades for Developability Profiling

The saturated 4,5,6,7-tetrahydro core of the target compound provides a distinct basicity (pKₐ) and logP profile compared to aromatic TZP analogs, making it a valuable probe for developability screening cascades that assess how scaffold saturation affects key ADME parameters. [1] The SFC retention time of 1.058 minutes (Waters Torus 2-PIC, CO₂/MeOH) serves as a reproducible chromatographic hydrophobicity fingerprint for quality control and compound management tracking. [2] This compound can be used as a reference standard in high-throughput physicochemical property assays (e.g., shake-flask solubility, PAMPA permeability, microsomal stability) to benchmark the effect of pyrimidine ring saturation on developability relative to the aromatic [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide congener (Fsp³ = 0.00). [3]

Chemical Biology Probe Development for Target Identification via Photoaffinity Labeling

The 2-carboxamide group of the target compound provides a convenient synthetic handle for introducing photoaffinity labeling moieties (e.g., diazirine or benzophenone) or biotin tags via amide bond formation, while the saturated pyrimidine ring reduces the risk of non-specific hydrophobic binding associated with planar aromatic scaffolds. [1] The low molecular weight (167.17 Da) and compact scaffold size minimize perturbation of the pharmacophore upon linker conjugation, making it suitable for chemical biology probe development and target deconvolution studies where minimal linker-induced activity shifts are essential. [2]

Quote Request

Request a Quote for 4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.